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Compound of Interest

Compound Name: 2,3-Dichloro-6-methylquinoxaline

Cat. No.: B182540 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds

that form the structural core of numerous pharmacologically active agents. Their wide-ranging

biological activities, including anticancer, antiviral, antibacterial, and kinase inhibitory

properties, have established them as a focal point in medicinal chemistry and drug discovery.[1]

[2][3] The precise characterization of these molecules is fundamental to understanding their

structure-activity relationships and ensuring their purity and identity. This guide provides a

comparative overview of the spectroscopic characterization of select novel quinoxaline

derivatives, supported by experimental data and detailed methodologies.

Comparative Spectroscopic Data of Novel
Quinoxaline Derivatives
The following tables summarize the key spectroscopic data for a selection of recently

synthesized quinoxaline derivatives, offering a clear comparison of their electronic and

structural properties.

Table 1: UV-Vis Absorption and Fluorescence Emission Data
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Compound/De
rivative

Solvent
Absorption
λmax (nm)

Emission
λmax (nm)

Reference

Quinoxaline-

Based

Compound 1

Tetrahydrofuran

(THF)
~375 ~425 (deep blue) [4]

Quinoxaline-

Based

Compound 2

Tetrahydrofuran

(THF)
~380 ~425 (deep blue) [4]

Quinoxaline-

Based

Compound 3

Tetrahydrofuran

(THF)
~390 ~425 (deep blue) [4]

2,3-

Diphenylquinoxal

in-6-vinyl

benzaldehyde

Ethanol
250 (π-π), 348

(n-π)

454 (bluish-

green)
[5]

Pyrrolo[1,2-

a]quinoxaline

(QHH)

Not Specified Not Specified 398 [6]

2,4-

diphenylpyrrolo[1

,2-a]quinoxaline

(QPP)

Not Specified Not Specified
Not Specified,

shows AIE
[6]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Representative Quinoxaline Derivatives
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Compound
Key ¹H NMR
Chemical
Shifts (δ, ppm)

Key ¹³C NMR
Chemical
Shifts (δ, ppm)

Solvent Reference

6-benzoyl-3-

methyl-

2(1H)quinoxalino

ne (1a)

2.6 (s, 3H, CH₃),

8.21 (br, 1H, NH)
Not specified DMSO-d₆ [7]

6-benzoyl-1,3-

dimethyl-

2(1H)quinoxalino

ne (3a)

2.6 (s, 3H, CH₃),

3.6 (s, 3H, N-

CH₃)

Not specified CDCl₃ [7]

2-(4-((3-methyl-

2-oxoquinoxalin-

1(2H)-

yl)methyl)-4,5-

dihydro-1H-

1,2,3-triazol-1-

yl)-N-(p-

tolyl)acetamide

(MOQTA)

Not fully

specified

Not fully

specified
Not specified [8]

2,3-

diphenylquinoxali

ne

7.61-7.40 (m,

3H, Ar-H), 7.82-

7.66 (m, 2H, Ar-

H), 8.16-8.06 (m,

2H, Ar-H), 8.25-

8.17 (m, 2H, Ar-

H), 9.31 (s, 1H,

Ar-H)

127.3, 129.0,

129.1, 129.5,

129.6, 130.1,

130.2, 136.7,

141.5, 142.2,

143.3, 151.7

CDCl₃ [9]

Table 3: Mass Spectrometry Data
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Compound
Ionization
Method

Observed m/z Interpretation Reference

6-benzoyl-3-

methyl-

2(1H)quinoxalino

ne (1a)

Not specified 264 (70%)
Molecular ion

[M]⁺
[7]

1-[6-benzoyl-3-

methyl-2(1H)-

quinoxalinone]ac

etic acid

hydrazide (5)

Not specified 336 (1.6%), 321
[M]⁺, [M-15

(CH₃)]⁺
[7]

7-bis-indolo[2,3-

b] quinoxaline

derivative (5)

Not specified 359 Molecular ion [10]

2,3-

diphenylquinoxali

n-6-vinyl

benzaldehyde

Not specified 413.2 Molecular ion [5]

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques employed in the characterization

of novel quinoxaline derivatives are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is a powerful technique for the structural elucidation of

quinoxaline derivatives. ¹H NMR provides information about the chemical environment and

connectivity of protons, while ¹³C NMR maps the carbon framework of the molecule.[2][11]

Chemical shifts for protons on the quinoxaline core are typically observed in the aromatic

region (δ 7.5-9.5 ppm).[2] Two-dimensional NMR experiments such as COSY (Correlation

Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear

Multiple Bond Correlation) are instrumental in assigning specific proton and carbon signals and

confirming the overall molecular structure.[11]
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Experimental Protocol:

Sample Preparation: Dissolve approximately 5-10 mg of the quinoxaline derivative in 0.5-0.7

mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrumentation: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a

frequency of 300 MHz or higher.[12]

¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise

ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane

(TMS) as an internal standard.[9]

¹³C NMR: Acquire proton-decoupled ¹³C NMR spectra. Chemical shifts are reported in ppm

relative to the solvent peak or TMS.

2D NMR: If necessary, perform COSY, HSQC, and HMBC experiments to establish proton-

proton and proton-carbon correlations for unambiguous structural assignment.

Mass Spectrometry (MS)
Application Note: Mass spectrometry is used to determine the molecular weight and elemental

composition of novel quinoxaline derivatives. Fragmentation patterns observed in the mass

spectrum can provide valuable information about the compound's structure.[7]

Experimental Protocol:

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method

such as direct infusion or after separation by liquid chromatography (LC-MS).

Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI)

or Atmospheric Pressure Chemical Ionization (APCI), to generate gas-phase ions.

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Data Interpretation: Identify the molecular ion peak ([M]⁺, [M+H]⁺, etc.) to confirm the

molecular weight. Analyze the fragmentation pattern to support the proposed structure.[7]
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UV-Visible (UV-Vis) and Fluorescence Spectroscopy
Application Note: UV-Vis and fluorescence spectroscopy are employed to investigate the

photophysical properties of quinoxaline derivatives.[4][13] The UV-Vis absorption spectrum

reveals electronic transitions within the molecule, typically showing π-π* and n-π* transitions.

[4][5] Fluorescence spectroscopy provides information about the emission properties of the

compounds, which is crucial for applications in materials science and bioimaging.[6]

Experimental Protocol:

Sample Preparation: Prepare dilute solutions of the quinoxaline derivative (typically 10⁻⁵ to

10⁻⁶ M) in a spectroscopic grade solvent (e.g., THF, ethanol, toluene).[13]

UV-Vis Spectroscopy: Record the absorption spectrum using a dual-beam UV-Vis

spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).[5]

Fluorescence Spectroscopy: Measure the emission spectrum using a spectrofluorometer.

Excite the sample at its absorption maximum (λmax) and record the emitted light at longer

wavelengths.

Quantum Yield Determination: If required, determine the fluorescence quantum yield relative

to a standard fluorophore with a known quantum yield.

Visualization of Experimental Workflows
The following diagrams illustrate the general workflow for the synthesis and characterization of

novel quinoxaline derivatives and the logical relationship between different spectroscopic

techniques in structural elucidation.
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Caption: General workflow for the synthesis and spectroscopic characterization of novel

quinoxaline derivatives.
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Caption: Logical relationship of spectroscopic techniques for structural elucidation of

quinoxaline derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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